molecular formula C23H26N4O5S3 B2436783 (Z)-4-(N-butyl-N-ethylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865182-63-4

(Z)-4-(N-butyl-N-ethylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2436783
CAS RN: 865182-63-4
M. Wt: 534.66
InChI Key: OGUWOOZFJSNIJQ-BZZOAKBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-4-(N-butyl-N-ethylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C23H26N4O5S3 and its molecular weight is 534.66. The purity is usually 95%.
BenchChem offers high-quality (Z)-4-(N-butyl-N-ethylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-4-(N-butyl-N-ethylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Fluorescence Properties and Anticancer Activity : Co(II) complexes of similar sulfamoyl benzamide compounds have been synthesized, showing fluorescence properties and potential anticancer activity, especially against human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017).

  • Antimicrobial and Antifungal Action : Derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, akin to the compound , have shown antimicrobial and antifungal activity against various bacteria, including Gram-positive and Gram-negative bacteria, as well as against Candida albicans (Sych et al., 2019).

  • Pro-apoptotic Anticancer Agents : Similar benzamide derivatives have been synthesized with a focus on pro-apoptotic activity and anticancer properties. One specific derivative demonstrated significant growth inhibition against melanoma cell lines, showing potential as a treatment for skin cancer (Yılmaz et al., 2015).

  • Synthesis of Novel Derivatives : Research has been conducted on synthesizing novel derivatives of benzothiazole-containing compounds, which may offer insights into the structural and chemical properties relevant to (Z)-4-(N-butyl-N-ethylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide (Saeed & Rafique, 2013).

  • Antifungal Agents : Similar benzamide compounds have been investigated for their antifungal activity, suggesting potential applications in controlling fungal infections (Narayana et al., 2004).

  • Cardiac Electrophysiological Activity : Research on N-substituted imidazolylbenzamides, which are structurally related, has shown promising results in cardiac electrophysiological activity, potentially indicating uses in cardiovascular medicine (Morgan et al., 1990).

properties

IUPAC Name

4-[butyl(ethyl)sulfamoyl]-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O5S3/c1-4-7-15-26(6-3)35(31,32)18-10-8-17(9-11-18)22(28)25-23-27(14-5-2)20-13-12-19(34(24,29)30)16-21(20)33-23/h2,8-13,16H,4,6-7,14-15H2,1,3H3,(H2,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGUWOOZFJSNIJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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